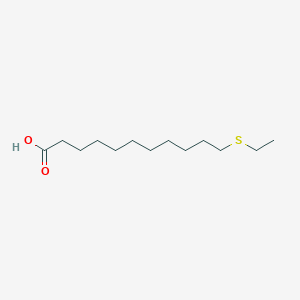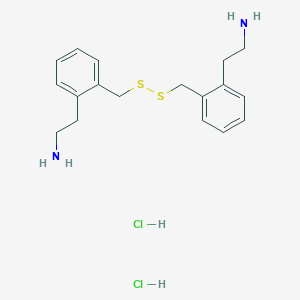
Bis(2-amino-3-phenylpropyl) disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-amino-3-phenylpropyl) disulfide, also known as BAPD, is a disulfide compound that has been widely studied for its potential therapeutic applications. BAPD has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. In
Wirkmechanismus
The mechanism of action of Bis(2-amino-3-phenylpropyl) disulfide is not fully understood, but it is believed to involve the modulation of various signaling pathways. Bis(2-amino-3-phenylpropyl) disulfide has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer. Bis(2-amino-3-phenylpropyl) disulfide has also been shown to activate the AMPK pathway, which is involved in energy regulation and cellular metabolism.
Biochemische Und Physiologische Effekte
Bis(2-amino-3-phenylpropyl) disulfide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit tumor growth, and improve glucose metabolism. Bis(2-amino-3-phenylpropyl) disulfide has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Bis(2-amino-3-phenylpropyl) disulfide is its wide range of biological activities, which make it a promising candidate for therapeutic applications. Additionally, Bis(2-amino-3-phenylpropyl) disulfide is relatively easy to synthesize and purify. However, one limitation of Bis(2-amino-3-phenylpropyl) disulfide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for Bis(2-amino-3-phenylpropyl) disulfide research. One area of interest is the development of Bis(2-amino-3-phenylpropyl) disulfide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of Bis(2-amino-3-phenylpropyl) disulfide's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of Bis(2-amino-3-phenylpropyl) disulfide and its potential therapeutic applications.
Synthesemethoden
Bis(2-amino-3-phenylpropyl) disulfide can be synthesized through a variety of methods, including the reaction of 2-amino-3-phenylpropylamine with disulfur dichloride, or the reaction of 2-amino-3-phenylpropylamine with sulfur monochloride followed by oxidation. The purity of the synthesized Bis(2-amino-3-phenylpropyl) disulfide can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Bis(2-amino-3-phenylpropyl) disulfide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Bis(2-amino-3-phenylpropyl) disulfide has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, Bis(2-amino-3-phenylpropyl) disulfide has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Eigenschaften
CAS-Nummer |
118433-74-2 |
|---|---|
Produktname |
Bis(2-amino-3-phenylpropyl) disulfide |
Molekularformel |
C18H26Cl2N2S2 |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
2-[2-[[[2-(2-aminoethyl)phenyl]methyldisulfanyl]methyl]phenyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C18H24N2S2.2ClH/c19-11-9-15-5-1-3-7-17(15)13-21-22-14-18-8-4-2-6-16(18)10-12-20;;/h1-8H,9-14,19-20H2;2*1H |
InChI-Schlüssel |
PJMDTMUHEHZHSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCN)CSSCC2=CC=CC=C2CCN.Cl.Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CCN)CSSCC2=CC=CC=C2CCN.Cl.Cl |
Verwandte CAS-Nummern |
118433-74-2 (Hydrochloride) 118433-74-2 (Parent) |
Synonyme |
B-TAPP bis(1-thio-2-amino-3-phenylpropane) bis(1-thio-2-amino-3-phenylpropane) hydrochloride bis(2-amino-3-phenylpropyl) disulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)
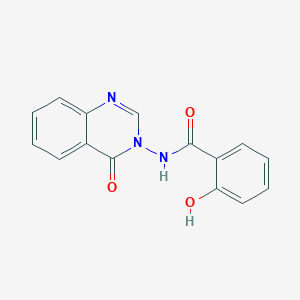

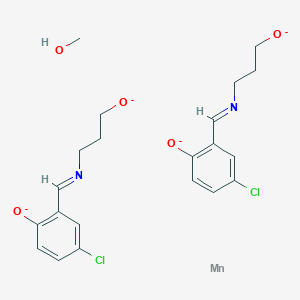
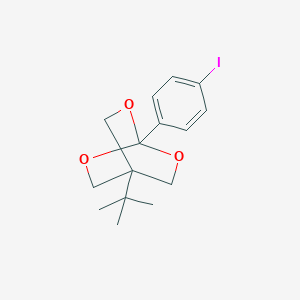

![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)
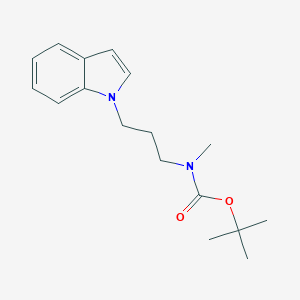
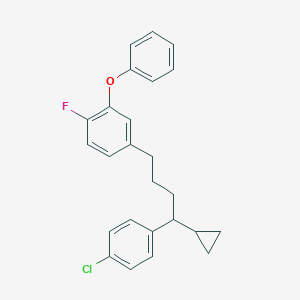
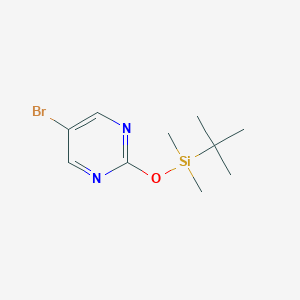
![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)
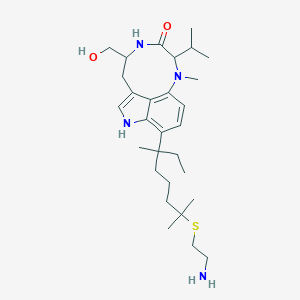
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)
